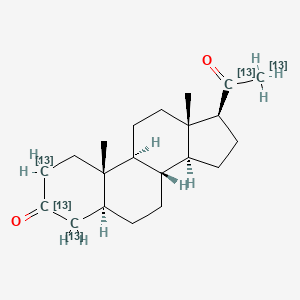

5|A-Dihydroprogesterone-13C5

Description

Contextualization of 5α-Dihydroprogesterone within the Broader Steroidome

5α-Dihydroprogesterone (5α-DHP), also known as allopregnanedione, is an endogenous progestogen and neurosteroid synthesized from progesterone (B1679170). wikipedia.org Its formation is catalyzed by the enzyme 5α-reductase, which is also responsible for the conversion of other steroid hormones like testosterone (B1683101). nih.govwikipedia.org This positions 5α-DHP as a key metabolite in the complex network of steroid pathways. wikipedia.org

The steroidome encompasses the complete set of steroids and their metabolites in a biological system. Within this framework, 5α-DHP serves as a crucial intermediate. wikipedia.org It is a precursor to other important neurosteroids, including allopregnanolone (B1667786), a potent positive allosteric modulator of the GABA-A receptor. wikipedia.orgnih.gov The conversion of progesterone to 5α-DHP is a critical step in the biosynthesis of these neuroactive steroids. nih.govresearchgate.net

The physiological relevance of 5α-DHP is multifaceted. It acts as an agonist of the progesterone receptor, albeit with slightly less potency than progesterone itself. wikipedia.orgcaymanchem.com Its functions are diverse, ranging from involvement in pregnancy maintenance in some species to modulating neuronal activity. caymanchem.combioscientifica.compnas.org For instance, in the mare, 5α-DHP is a key progestin that can support pregnancy even in the absence of progesterone. pnas.org In the brain, 5α-DHP can influence gene expression through its interaction with intracellular progesterone receptors, highlighting its role in genomic signaling pathways. nih.govpnas.org

The metabolism of 5α-DHP is primarily carried out by aldo-keto reductases, which are highly expressed in tissues such as the liver and mammary gland. wikipedia.org The balance between the production and metabolism of 5α-DHP is critical for maintaining steroid homeostasis and influencing various physiological and pathological states. nih.gov

Significance of Isotopic Labeling (e.g., 13C5) in Advanced Biochemical Investigations

Isotopic labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C), into a molecule of interest. This technique has become indispensable in biochemical research, particularly in the field of steroid analysis. nih.govsigmaaldrich.com The use of ¹³C-labeled steroids, like 5α-Dihydroprogesterone-13C5, offers several distinct advantages.

One of the primary applications of isotopically labeled steroids is in quantitative analysis using mass spectrometry (MS). nih.govirisotope.com By using a known amount of the ¹³C-labeled compound as an internal standard, researchers can accurately quantify the concentration of the unlabeled (endogenous) steroid in biological samples. nih.gov This stable isotope dilution method minimizes variations that can occur during sample preparation and analysis, leading to highly accurate and precise measurements. sigmaaldrich.com

Furthermore, isotopic labeling is crucial for metabolic studies. By introducing a ¹³C-labeled precursor into a biological system, scientists can trace its metabolic fate, identifying downstream metabolites and elucidating complex biochemical pathways. irisotope.com This approach has been instrumental in understanding the intricate conversions within the steroidome.

The use of ¹³C as the isotope offers specific benefits over other isotopes like deuterium (B1214612) (²H). While deuterated standards are common, ¹³C-labeled standards can sometimes provide better stability, as the carbon-carbon bonds are less prone to exchange than carbon-hydrogen bonds under certain conditions. sigmaaldrich.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) rely heavily on these labeled standards for their sensitivity and specificity. nih.govsigmaaldrich.comnih.gov The development of methods using ¹³C-labeled standards has significantly improved the ability to detect and quantify a wide range of steroids in various biological matrices. nih.govmdpi.com

| Application | Description | Key Advantage |

|---|---|---|

| Quantitative Analysis | Used as internal standards in mass spectrometry for precise measurement of steroid concentrations in biological fluids. nih.gov | Improves accuracy and precision by correcting for sample loss and matrix effects. nih.govsigmaaldrich.com |

| Metabolic Studies | Allows for the tracking of metabolic pathways and the identification of degradation products of steroids within an organism. | Enables the elucidation of complex biochemical transformations in vivo. irisotope.com |

| Pharmaceutical R&D | Aids in studying the pharmacokinetics and pharmacodynamics of new steroid-based drugs. | Provides crucial data for drug development and efficacy testing. |

| Purity Profiling | Helps in identifying and quantifying impurities in pharmaceutical steroid formulations. | Ensures the safety and quality of therapeutic products. |

Historical and Current Perspectives on Dihydroprogesterone Research Paradigms

Historically, research on progesterone and its metabolites primarily focused on their roles in reproduction. Progesterone was long considered the sole steroid capable of maintaining pregnancy. pnas.org The discovery and study of its metabolites, including 5α-DHP and its isomer 5β-dihydroprogesterone, were initially extensions of this reproductive focus. scirp.orgmdpi.com

Early research identified the conversion of progesterone to 5α-DHP in various tissues, including the brain, and began to explore its biological activities. nih.gov However, for a long time, the specific physiological significance of 5α-DHP, particularly the function of the 5α-reductase type 1 enzyme (SRD5A1) that produces it, remained less understood compared to its counterpart, SRD5A2, which is crucial for male sexual development. pnas.org

The paradigm began to shift significantly with advancements in analytical techniques, such as highly specific gas chromatography-mass spectrometry (GC-MS), which allowed for accurate measurement of neurosteroids like 5α-DHP in the brain. nih.gov This led to a growing appreciation of 5α-DHP as a neuroactive steroid with distinct functions from progesterone and allopregnanolone. nih.govpnas.org Research in animal models, for instance, revealed that 5α-DHP plays a role in regulating gene expression in the brain and can influence behaviors. nih.govpnas.org

A landmark discovery that reshaped the understanding of 5α-DHP came from studies in horses, which demonstrated that 5α-DHP is a potent progestin capable of maintaining pregnancy in the absence of progesterone. pnas.org This finding challenged the long-held belief of progesterone's exclusive role and established 5α-DHP as a second endogenous, biopotent progesterone receptor agonist. pnas.org

Current research continues to explore the diverse roles of 5α-DHP. Studies are investigating its involvement in various physiological and pathological conditions, including its potential role in breast cancer, where altered progesterone metabolism leading to increased 5α-pregnanes has been observed. nih.govtandfonline.com Furthermore, the neurosteroid system, in which 5α-DHP is a key player, is an active area of investigation for its potential role in mental health disorders. rrpharmacology.ru The development of specific inhibitors of 5α-reductase has also provided valuable tools to probe the functions of 5α-DHP in vivo. bioscientifica.com

| Finding | Implication | Reference |

|---|---|---|

| 5α-DHP is a key intermediate in the synthesis of the neurosteroid allopregnanolone. | Highlights its central role in the neurosteroidogenic pathway. | wikipedia.orgnih.gov |

| 5α-DHP acts as a potent agonist of the progesterone receptor, capable of maintaining pregnancy in mares without progesterone. | Challenges the dogma of progesterone as the sole pregnancy-supporting steroid and establishes 5α-DHP as a biopotent progestin. | pnas.org |

| In brain tissue, 5α-DHP can regulate gene expression via progesterone receptors. | Demonstrates a genomic mechanism of action for this neurosteroid, distinct from the non-genomic actions of allopregnanolone. | nih.govpnas.org |

| Altered metabolism of progesterone, leading to increased 5α-pregnanes (like 5α-DHP), is observed in tumorous breast tissue. | Suggests a potential role for 5α-DHP in the pathophysiology of breast cancer. | nih.gov |

| Biosynthesis of 5α-DHP is decreased in the frontal cortex of socially isolated mice. | Links alterations in 5α-DHP levels to potential changes in brain function and behavior associated with social stress. | nih.govpnas.org |

Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

321.44 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |

InChI Key |

XMRPGKVKISIQBV-DQSPSFAYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5α Dihydroprogesterone

Enzymatic Formation of 5α-Dihydroprogesterone from Precursors

The synthesis of 5α-dihydroprogesterone is initiated from its precursor, progesterone (B1679170). This conversion is catalyzed by a family of enzymes known as steroid 5α-reductases. These enzymes are responsible for the reduction of the double bond at the C4-C5 position of the steroid's A-ring, a critical step in the formation of 5α-reduced steroids. wikipedia.org

Role and Specificity of Steroid 5α-Reductase Isoenzymes (SRD5A1, SRD5A2, SRD5A3)

Three distinct isoenzymes of steroid 5α-reductase have been identified, each encoded by a different gene: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These isoenzymes exhibit differences in their tissue distribution, biochemical properties, and substrate specificity, which collectively determine the localized production and physiological roles of 5α-dihydroprogesterone.

SRD5A1 (Type 1): This isoenzyme is widely distributed throughout the body. In the context of the central nervous system, SRD5A1 is constitutively expressed in the rat brain at all stages of development and its expression is not significantly regulated by androgens. nih.gov It is found in various brain cells, including mixed glia, astrocytes, oligodendrocytes, and neurons, with neurons showing the highest levels of the enzyme. sci-hub.se SRD5A1 is also expressed in non-reproductive tissues like the skin and liver. genecards.org This isoenzyme is involved in the conversion of progesterone to 5α-dihydroprogesterone. genecards.org

SRD5A2 (Type 2): In contrast to the type 1 isoenzyme, SRD5A2 expression in the rat brain is more transient, occurring predominantly during late fetal and early postnatal life, and its expression is regulated by testosterone (B1683101). nih.gov In adult humans, SRD5A2 is primarily found in androgen target tissues such as the prostate. mdpi.com Studies in the adult rat brain have shown that 5αR2 is present in neurons but not in glial cells, with strong immunolabeling in regions like the prefrontal and somatosensory cortex, olfactory bulb, hippocampus, and cerebellum. nih.gov This isoenzyme also plays a key role in the conversion of progesterone to 5α-dihydroprogesterone, which is a precursor for the neuroactive steroid allopregnanolone (B1667786). nih.gov

SRD5A3 (Type 3): The third isoenzyme, SRD5A3, has also been shown to possess the ability to reduce testosterone, androstenedione, and progesterone. wikipedia.org While its role in the biosynthesis of 5α-dihydroprogesterone is established, the specific details of its contribution relative to the other two isoenzymes are still under investigation.

The distinct expression patterns of the 5α-reductase isoenzymes lead to tissue- and cell-specific synthesis of 5α-dihydroprogesterone. In the central nervous system, this differential expression is particularly evident between neuronal and glial cells.

Immunohistochemical analysis in the adult rat brain reveals that 5αR2 is localized in neurons, but not in glial cells. nih.gov Conversely, the 5α-R type 1 enzyme is expressed in various brain cell types, including both neurons and glial cells like astrocytes and oligodendrocytes. sci-hub.se Specifically, studies on rat glioma (C6) and human astrocytoma (1321N1) cell lines have demonstrated their capacity to convert progesterone into 5α-dihydroprogesterone, indicating glial cell involvement in its synthesis. nih.gov In the adult brain, 5αR2 is found in key regions for behavioral regulation, suggesting its functional importance throughout life. nih.gov

The following table summarizes the differential expression of 5α-reductase isoenzymes:

| Isoenzyme | Predominant Tissues/Cells | Key Characteristics |

| SRD5A1 | Widely distributed, including skin, liver, and various brain cells (neurons and glia). nih.govsci-hub.segenecards.org | Constitutively expressed in the brain; not regulated by androgens. nih.gov |

| SRD5A2 | Androgen target tissues (e.g., prostate), specific brain neurons. mdpi.comnih.gov | Expression is regulated by androgens; transiently expressed in the brain during development. nih.gov |

| SRD5A3 | Various tissues. | Capable of reducing progesterone. wikipedia.org |

The 5α-reductase isoenzymes exhibit different kinetic properties and substrate preferences. Notably, both SRD5A1 and SRD5A2 have a higher affinity for progesterone compared to other steroid substrates like testosterone. bioscientifica.com

Kinetic studies on human benign prostatic hyperplasia (BPH) tissue have provided insights into the enzyme's behavior. These studies revealed that progesterone is a more effective substrate for prostatic 5α-reductase than testosterone. nih.gov The Michaelis constant (KM) and maximum velocity (Vmax) values differ between the stromal and epithelial components of the prostate, suggesting the presence of distinct isoenzymes. For instance, the mean KM values for stromal 5α-reductase with progesterone as the substrate were found to be in the nanomolar range, while the Vmax was significantly higher in the stroma compared to the epithelium. nih.gov

The following table presents a summary of the kinetic parameters of 5α-reductase with progesterone as a substrate in human BPH tissue:

| Tissue Compartment | Substrate | KM (nM) | Vmax (pmol/30 min/mg protein) |

| Stroma | Progesterone | 27.7 | ~235 |

| Epithelium | Progesterone | Lower than stroma | ~23.5 |

Data adapted from studies on human benign prostatic hyperplasia tissue. nih.gov

Regulatory Steps in 5α-Dihydroprogesterone Synthesis

The synthesis of 5α-dihydroprogesterone is a regulated process, influenced by hormonal factors and the expression levels of the 5α-reductase isoenzymes. The activity of 5α-reductase is considered the rate-limiting step in the conversion of progesterone to its 5α-reduced metabolites. mdpi.com

In the female mouse brain, progesterone itself has been shown to induce the expression of the 5α-R2 gene, suggesting a positive feedback mechanism that could enhance the production of neuroactive steroids derived from 5α-dihydroprogesterone. nih.gov Furthermore, the expression of 5α-reductase isoenzymes can be differentially regulated by androgens. In the adult rat brain, the expression of the type 2 isoenzyme is under the positive control of testosterone and dihydrotestosterone, while the type 1 isoenzyme is negatively regulated by these androgens. researchgate.net

In a mouse model of protracted social isolation, a decrease in the biosynthesis rate of 5α-DHP in the frontal cortex was observed, which was associated with a down-regulation of 5α-reductase type I mRNA and protein expression. nih.govpnas.org This suggests that environmental and physiological stressors can also modulate the synthesis of 5α-dihydroprogesterone.

Subsequent Metabolic Transformations and Catabolism of 5α-Dihydroprogesterone

Once formed, 5α-dihydroprogesterone is not an end-product but serves as a key intermediate in the biosynthesis of other neuroactive steroids. wikipedia.org It can also undergo further metabolism leading to its inactivation and excretion.

Conversion to Neuroactive Steroids (e.g., Allopregnanolone)

The most significant metabolic fate of 5α-dihydroprogesterone in the context of neuroactivity is its conversion to allopregnanolone. nih.govwikipedia.org This reaction is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which reduces the keto group at the C3 position of 5α-dihydroprogesterone. researchgate.net This conversion is a reversible reaction, with the enzyme also capable of oxidizing allopregnanolone back to 5α-dihydroprogesterone. nih.govresearchgate.net

Several isoforms of 3α-HSD exist, with the type 3 isoform (AKR1C2) being particularly important for the conversion of 5α-DHP to allopregnanolone in steroidogenic tissues and the central nervous system. nih.gov In humans, aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C4 metabolize 5α-DHP with high catalytic efficiency, with AKR1C2 preferentially forming allopregnanolone. wikipedia.org

The catabolism of 5α-dihydroprogesterone can also proceed through other pathways. In humans, major urinary metabolites of 5α-DHP include 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol. nih.govoup.com The formation of these metabolites indicates an extrahepatic pathway of progesterone metabolism that proceeds via the initial 5α-reduction to 5α-DHP. nih.govoup.com

Enzymatic Kinetics and Cofactor Dependencies of 3α-HSDs

The enzymatic activity of 3α-HSDs is dependent on the presence of cofactors, primarily NADPH for reductive reactions and NAD+ for oxidative reactions. researchgate.netnih.gov The reductive pathway, converting 5α-dihydroprogesterone to allopregnanolone, is catalyzed by cytosolic AKRs utilizing NADPH as a cofactor. researchgate.net Conversely, the oxidative pathway, which converts allopregnanolone back to 5α-dihydroprogesterone, is carried out by microsomal short-chain dehydrogenases/reductases (SDRs), such as retinol (B82714) dehydrogenases, and utilizes NAD+. researchgate.netwikipedia.org

Studies on the cofactor dependency of soluble 3α-HSDs in various rat tissues have revealed the presence of both NADH and NADPH-dependent enzymes. nih.gov In the testis, prostate, and epididymis, two distinct peaks of 3-HSO activity were identified. The enzyme activity in one peak was predominantly stimulated by NADH, while the other was mainly stimulated by NADPH. nih.gov The NADPH-dependent enzymes in all three tissues showed very similar sensitivity to NADPH, with Km values ranging from 0.6 to 1.7 μM, suggesting they are likely very similar, if not identical, enzymes. nih.gov

The following table summarizes the kinetic parameters for the formation of 5α-DHP from its precursors in placental tissue.

| Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Cofactor |

|---|---|---|---|

| 5α-pregnan-3α-ol-20-one | 3.6 | 336 | NAD+ and NADP+ |

| 5α-pregnan-3β-ol-20-one | 0.078 | 9700 | NAD+ and NADP+ |

Formation of Other Metabolites (e.g., 5α-Pregnane-3β/α-ol-20-ones, 6α-hydroxylated metabolites)

Beyond the formation of allopregnanolone, the metabolism of 5α-dihydroprogesterone gives rise to a variety of other metabolites. The reduction of the 3-keto group of 5α-DHP can also lead to the formation of 5α-pregnan-3β-ol-20-one (isopregnanolone).

Furthermore, 5α-DHP and its 3α/β-hydroxy metabolites can undergo 6α-hydroxylation. nih.gov The major urinary metabolites of intravenously administered radiolabeled 5α-DHP in both men and women are 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol. nih.gov Lesser amounts of 3α,6α-dihydroxy-5α-pregnan-20-one are also found. nih.gov The formation of these 6α-hydroxylated metabolites is indicative of an extrahepatic pathway of progesterone metabolism, as the cytochrome P450 steroid 6α-hydroxylase found in the liver does not act on 5α-reduced steroids. nih.gov Instead, an extrahepatic enzyme system is responsible for the 6α-hydroxylation of saturated substrates like 5α-pregnan-3α/β-ol-20-ones. nih.gov

The metabolic pathway proceeds as follows: Progesterone → 5α-DHP → 5α-pregnan-3β/α-ol-20-one(s) → 3β/α,6α-dihydroxy-5α-pregnan-20-one(s). nih.gov

Reversibility of Metabolic Pathways involving 5α-Dihydroprogesterone

The metabolic pathways involving 5α-dihydroprogesterone are not unidirectional. The conversion between 5α-DHP and allopregnanolone is a reversible process. While the reductive reaction converting 5α-DHP to allopregnanolone is catalyzed by cytosolic AKRs (3α-HSDs) using NADPH, the reverse oxidative reaction is catalyzed by microsomal 3α-hydroxysteroid oxidoreductases, which are members of the short-chain dehydrogenase/reductase (SDR) family, and require NAD+ as a cofactor. researchgate.net

This reversibility allows for the dynamic regulation of the levels of both 5α-DHP and allopregnanolone. For instance, a study found that 41% of allopregnanolone administered via injection was converted back to 5α-DHP in the rat brain. wikipedia.org This conversion is significant as it is responsible for the progestogenic activity observed with allopregnanolone administration. wikipedia.org

Tissue-Specific and Developmental Regulation of 5α-Dihydroprogesterone Metabolism

The metabolism of 5α-dihydroprogesterone is not uniform throughout the body; it is subject to both tissue-specific and developmental regulation. The expression and activity of the enzymes responsible for its synthesis and further metabolism vary significantly across different tissues and at different stages of life.

During pregnancy, the plasma levels of 5α-DHP are notably high. nih.govnih.gov This is attributed to a high rate of production rather than a low rate of clearance. nih.gov A significant portion of this production occurs in the placenta, which can synthesize 5α-DHP from 5α-pregnan-3α/β-ol-20-ones delivered from the fetal circulation. nih.gov The metabolic clearance rate of 5α-DHP is the highest of any steroid reported, with an estimated 70% of its clearance occurring in extrahepatic tissues. nih.gov

In the brain, the synthesis of 5α-DHP and its metabolite allopregnanolone is also subject to regulation. Studies in mice have shown that protracted social isolation leads to a decrease in the biosynthesis rates of both 5α-DHP and allopregnanolone in the frontal cortex. pnas.orgnih.gov This was associated with a reduction in the expression of 5α-reductase Type I mRNA and protein. pnas.orgnih.gov

The cellular localization of the enzymes involved in progesterone metabolism also contributes to tissue-specific regulation. In the brain, 5α-reductase activity is significantly higher in neurons compared to glial cells. nih.gov Conversely, the 3α-hydroxysteroid dehydrogenase (3α-HSD) that converts 5α-DHP to allopregnanolone is predominantly found in type-1 astrocytes. nih.gov

The following table provides an overview of the tissue-specific expression of enzymes involved in 5α-DHP metabolism.

| Enzyme | Tissue/Cell Type | Relative Expression/Activity |

|---|---|---|

| 5α-Reductase | Brain (Neurons) | High |

| Brain (Glial Cells) | Low | |

| 3α-HSD (AKR1C) | Brain (Type-1 Astrocytes) | High |

| Brain (Neurons, Type-2 Astrocytes) | Low | |

| Liver, Adrenal Glands, Testis, Prostate | Present (isoform-dependent) | |

| AKR1C4 | Liver | Specific |

| AKR1C2 | Liver, Adrenal Glands, Testis, Brain, Prostate | Widespread |

Analytical Methodologies for 5α Dihydroprogesterone 13c5 Quantification and Tracing

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) for 5α-Dihydroprogesterone-13C5

IDMS, coupled with advanced chromatographic and mass spectrometric techniques, provides a robust framework for the quantification of 5α-DHP. The principle of this method relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, 5α-Dihydroprogesterone-13C5) to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the endogenous analyte but is distinguishable by its higher mass due to the incorporated heavy isotopes. Consequently, any loss of the analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in steroid analysis due to its high sensitivity and specificity. For the analysis of 5α-DHP, reversed-phase chromatography is commonly employed, often using C18 columns to separate it from other isomers and steroid metabolites. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for detection and quantification. This involves selecting the precursor ion of 5α-DHP (and its 13C5-labeled internal standard), fragmenting it, and then monitoring a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the assay by filtering out background noise.

While specific validation data for a method using 5α-Dihydroprogesterone-13C5 is not extensively published, the validation of LC-MS/MS methods for other steroids using isotopically labeled internal standards demonstrates the expected performance characteristics. These methods are typically validated for linearity, precision, accuracy, and sensitivity, with lower limits of quantification often reaching the picogram per milliliter level.

Table 1: Representative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatography Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Source | APCI or ESI, positive ion mode |

| MS Detection | Triple Quadrupole in MRM mode |

Gas chromatography-mass spectrometry (GC-MS/MS) is another powerful technique for the quantification of steroids like 5α-DHP. Prior to analysis, steroids must be derivatized to increase their volatility and thermal stability. Common derivatization agents include silylating reagents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide) or reagents that form heptafluorobutyrate esters.

In a validated GC-MS method for neurosteroids, including 5α-DHP, a deuterated internal standard (5α-DHP-D6) was utilized. nih.gov After derivatization, the samples were analyzed using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode. nih.gov For the quantification of 5α-DHP, specific ions for the derivatized analyte and its deuterated internal standard were monitored. nih.gov The use of an isotopically labeled internal standard in this manner allows for accurate quantification by correcting for variability in derivatization efficiency and injection volume. nih.gov

Table 2: GC-MS Parameters for Derivatized 5α-DHP Analysis

| Parameter | Typical Conditions |

|---|---|

| GC Column | Methylsilicone capillary column |

| Derivatization | Silylation |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) |

| Monitored Ions (m/z) | Specific ions for derivatized 5α-DHP and its labeled standard |

The accurate measurement of 5α-DHP is highly dependent on the efficiency and cleanliness of the sample preparation process. The choice of extraction method is critical and depends on the biological matrix being analyzed (e.g., plasma, serum, brain tissue, cell culture media).

Liquid-Liquid Extraction (LLE): This is a classic method for extracting steroids from aqueous samples. Organic solvents such as ethyl acetate, diethyl ether, or hexane (B92381) are used to partition the steroids from the biological matrix. plos.orgnih.govresearchgate.net While effective, LLE can sometimes be labor-intensive and may not be as clean as other methods. nih.gov

Solid-Phase Extraction (SPE): SPE has become a popular choice for steroid analysis as it often provides cleaner extracts and can be automated. plos.orgnih.govresearchgate.net For 5α-DHP, C18 cartridges are commonly used. The sample is loaded onto the cartridge, which is then washed to remove interfering substances. The steroids are subsequently eluted with an organic solvent like ethyl acetate. plos.orgnih.govresearchgate.net A wash step with a non-polar solvent like hexane can be included to remove lipids, which is particularly important for lipemic samples. nih.govresearchgate.net

Protein Precipitation: For serum and plasma samples, a simple protein precipitation step with a solvent like methanol can be employed. This method is rapid but may result in less clean extracts compared to SPE.

Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the subsequent LC-MS/MS or GC-MS analysis. plos.orgnih.govresearchgate.net The inclusion of 5α-Dihydroprogesterone-13C5 at the beginning of this process is crucial for correcting any losses that occur during these multiple steps.

Application of 5α-Dihydroprogesterone-13C5 in Metabolic Flux and Turnover Studies

The use of stable isotope-labeled compounds like 5α-Dihydroprogesterone-13C5 extends beyond simple quantification. These tracers are invaluable tools for studying the dynamics of steroid metabolism, allowing researchers to track the movement of atoms through metabolic pathways and to determine the rates of steroid synthesis and clearance.

5α-DHP is a key intermediate in the synthesis of the neurosteroid allopregnanolone (B1667786). nih.gov Progesterone (B1679170) is first converted to 5α-DHP by the enzyme 5α-reductase, and then 5α-DHP is converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase. nih.govtaylorandfrancis.com By introducing 5α-Dihydroprogesterone-13C5 into a biological system (e.g., cell culture or in vivo), researchers can trace its conversion into downstream metabolites.

Using mass spectrometry, it is possible to detect and quantify the appearance of 13C-labeled allopregnanolone. This provides direct evidence of the precursor-product relationship and allows for the study of the activity of the enzymes involved in this conversion under various physiological or experimental conditions. This approach is fundamental to understanding the regulation of steroidogenic pathways and how they may be altered in disease states.

Stable isotope tracers can also be used to measure the rate at which 5α-DHP is synthesized and cleared from a biological system (i.e., its turnover rate). One established method for determining the synthesis rate of neurosteroids like 5α-DHP involves blocking its production and then measuring the rate of its decline. nih.gov

In a study investigating neurosteroid synthesis in the mouse brain, the 5α-reductase inhibitor SKF105,111 was administered to block the conversion of progesterone to 5α-DHP. nih.gov The concentration of 5α-DHP was then measured at several time points after the administration of the inhibitor. nih.gov The rate of decline follows first-order kinetics, and from the semilogarithmic plot of the concentration versus time, a fractional rate constant (k) can be calculated. nih.gov The turnover rate (TR) is then determined by multiplying this fractional rate constant by the steady-state concentration of 5α-DHP. nih.gov

Table 3: Example of 5α-DHP Turnover Rate Calculation in Mouse Frontal Cortex

| Group | Steady-State 5α-DHP (pmol/g) | Fractional Rate Constant (k) (h⁻¹) | Turnover Rate (pmol/g/h) |

|---|---|---|---|

| Group-Housed Mice | ~9.8 | 2.8 | ~27.4 |

| Socially Isolated Mice | ~5.1 | 1.7 | ~8.7 |

Data derived from a study on neurosteroid biosynthesis. nih.gov

While this particular study used an inhibitor to determine synthesis rates, the use of a stable isotope tracer like 5α-Dihydroprogesterone-13C5 in kinetic studies represents a more direct approach. By administering a bolus or continuous infusion of the labeled compound and monitoring the ratio of labeled to unlabeled 5α-DHP over time, one can calculate its rate of appearance and disappearance, providing a detailed picture of its metabolic dynamics.

Methodological Considerations for Accuracy and Reproducibility in Labeled Steroid Analysis

The reliability of studies involving isotopically labeled steroids hinges on the accuracy and reproducibility of the analytical methods used. Several key factors must be carefully controlled to ensure high-quality data. The use of a stable isotope-labeled internal standard, such as 5α-Dihydroprogesterone-13C5 itself, is a cornerstone of accurate quantification as it effectively corrects for variations in sample preparation and instrument response.

Method validation is a critical step to demonstrate that an analytical procedure is suitable for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of progesterone and its isomers would undergo rigorous validation. nih.govnih.gov

Table 1: Illustrative Method Validation Parameters for Steroid Analysis using LC-MS/MS

| Parameter | Typical Acceptance Criteria | Example Performance Data for Progesterone Analogs |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.995 |

| Accuracy (% Recovery) | 85-115% | 92-108% |

| Precision (% RSD) | < 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 ng/mL |

This table presents typical data for progesterone analogs to illustrate the performance of validated LC-MS/MS methods.

Sample stability is another crucial consideration. Steroids can be susceptible to degradation, and it is essential to establish the stability of 5α-Dihydroprogesterone-13C5 in the biological matrix under investigation at various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. Studies have shown that extracted steroid samples can be stable for up to 7 days at 4°C, with extraction recovery rates above 95%. nih.govresearchgate.net

Furthermore, the complexity of biological matrices necessitates robust sample preparation techniques to minimize matrix effects, which can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to clean up samples and concentrate the analyte of interest.

Advanced Spectroscopic and Chromatographic Techniques in 5α-Dihydroprogesterone Research

The analysis of 5α-Dihydroprogesterone-13C5 relies on a combination of high-resolution chromatographic separation and sensitive spectroscopic detection. Given the structural similarity of steroid isomers, chromatographic separation is a critical step to ensure specificity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of steroids in biological fluids due to its high sensitivity, specificity, and wide dynamic range. nih.govoup.com In this technique, the sample is first separated by liquid chromatography, which can resolve 5α-Dihydroprogesterone from its isomers, such as 5β-dihydroprogesterone. Following separation, the analyte is ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification by monitoring a specific precursor ion to product ion transition for both the analyte and its isotopically labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis, often considered a reference method for comprehensive steroid profiling. oup.comnih.gov For GC-MS analysis, steroids, which are not intrinsically volatile, require derivatization to increase their volatility and thermal stability. oup.com This chemical modification also aids in producing characteristic fragmentation patterns upon electron ionization (EI). While GC-MS offers excellent chromatographic resolution, the extensive sample preparation, including hydrolysis of conjugates and derivatization, can be more time-consuming compared to LC-MS/MS. nih.gov

Table 2: Comparison of Chromatographic Techniques for 5α-Dihydroprogesterone-13C5 Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample Preparation | Simpler, often involves protein precipitation and/or solid-phase extraction. | More complex, requires hydrolysis and chemical derivatization. |

| Sensitivity | High (sub-ng/mL levels). | High (pg/mL levels). |

| Specificity | High, especially with MRM. | Very high, excellent for isomer separation. |

| Throughput | Generally higher. | Generally lower due to longer sample preparation. |

| Instrumentation Cost | High. | Moderate to high. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine quantification due to its lower sensitivity compared to mass spectrometry, ¹³C NMR spectroscopy is an invaluable tool for the structural characterization of 5α-Dihydroprogesterone-13C5. It provides detailed information about the carbon skeleton of the molecule and can confirm the position of the ¹³C labels. researchgate.net The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, allowing for unambiguous structural elucidation. pdx.edu

Biological Roles and Mechanisms of Action of 5α Dihydroprogesterone

5α-Dihydroprogesterone as a Key Intermediate in Neurosteroidogenesis

Neurosteroids are steroids synthesized de novo in the central and peripheral nervous systems by neurons and glial cells, allowing for rapid and localized modulation of neural activity. 5α-DHP is a pivotal compound in the neurosteroidogenic pathway. It is synthesized from progesterone (B1679170) through the action of the enzyme 5α-reductase. nih.govnih.govmdpi.compnas.org Subsequently, 5α-DHP is converted by 3α-hydroxysteroid oxidoreductase (3α-HSOR) into allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP), another potent neurosteroid. nih.govmdpi.comnih.gov This two-step enzymatic conversion from progesterone is a key pathway for the local production of powerful modulators of neuronal function. nih.govnih.gov The synthesis of 5α-DHP and its metabolites can be influenced by various factors; for instance, in the spinal sensory circuit, the neuropeptide Substance P has been shown to inhibit the conversion of progesterone into 5α-DHP and allopregnanolone. nih.govumn.edu

The synthesis of neurosteroids, including 5α-DHP, occurs directly within the nervous system, enabling them to act locally through various signaling mechanisms. mdpi.comnih.gov These steroids can exert their effects on the same cell that produced them, a process known as intracrine signaling. nih.govfrontiersin.org Alternatively, they can be released to act on adjacent cells, which is referred to as paracrine signaling. nih.govfrontiersin.org This localized production and action allow for precise and rapid control over neural circuits, independent of the slower-acting hormonal signals from peripheral endocrine glands. Glial cells, such as Schwann cells in the peripheral nervous system (PNS), and neurons possess the necessary enzymatic machinery for this synthesis. nih.govfrontiersin.org This local control is crucial for processes like neuroprotection and the modulation of neurotransmission. nih.gov

5α-DHP and its metabolites play significant roles in modulating neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) system, which is the primary inhibitory system in the brain. nih.govnih.gov While its metabolite, allopregnanolone, is a potent positive allosteric modulator of the GABA-A receptor, 5α-DHP itself has a relatively low affinity for this receptor. wikipedia.org However, 5α-DHP is considered a weak positive allosteric modulator of the GABA-A receptor and has also been found to be a negative allosteric modulator of the GABA-A-rho receptor. wikipedia.org

The primary influence of 5α-DHP on GABAergic signaling is often considered to be twofold:

As a precursor to Allopregnanolone: A significant portion of its modulatory effect comes from its conversion to allopregnanolone, which strongly enhances the action of GABA at GABA-A receptors. nih.govnih.govnih.gov

Genomic Actions: Through its interaction with nuclear progesterone receptors, 5α-DHP can regulate the transcription of genes, including those that encode for GABA-A receptor subunits. nih.govpnas.org This genomic action provides a mechanism for long-term modulation of the efficacy of GABAergic transmission. nih.gov

Research using a mouse model of protracted social isolation demonstrated that decreased brain levels of both 5α-DHP and allopregnanolone were associated with a downregulation of 5α-reductase expression and altered GABA-A receptor efficacy. nih.govpnas.org This suggests a coordinated role for both neurosteroids in maintaining the physiological efficacy of GABAergic transmission. nih.gov

Receptor Interactions and Signal Transduction Pathways of 5α-Dihydroprogesterone

5α-DHP mediates its diverse biological effects through two principal types of pathways: classical genomic actions via nuclear receptors and rapid non-genomic actions involving membrane-associated receptors.

5α-DHP is a potent agonist of the nuclear progesterone receptor (PR). wikipedia.orgcaymanchem.com It has been shown to bind to PRs with high affinity, comparable to that of progesterone itself. nih.govpnas.orgwikipedia.org One study found it possessed 82% of the affinity of progesterone for the PR in the rhesus monkey uterus. wikipedia.org The classical genomic mechanism involves the following steps:

5α-DHP enters the cell and binds to the PR located in the cytoplasm or nucleus. wikipedia.org

Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, and forms a dimer with another receptor-ligand complex. wikipedia.orgresearchgate.net

The dimer translocates into the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. nih.govebi.ac.uk

This binding regulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological response. nih.govpnas.org

This genomic pathway is responsible for the longer-term effects of 5α-DHP, such as its role in neuroprotection and the regulation of receptor expression. nih.govnih.gov Through this mechanism, 5α-DHP is estimated to have about one-third of the progestogenic potency of progesterone. wikipedia.org

In addition to its genomic effects, 5α-DHP can elicit rapid cellular responses that are too fast to be explained by gene transcription. nih.govnih.gov These non-genomic actions are initiated at the cell surface by membrane-associated progesterone receptors (mPRs). nih.govwikipedia.org Binding of 5α-DHP to these receptors can quickly activate intracellular signaling cascades. medkoo.com One such pathway is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. medkoo.com Research has shown that the proliferative effects of 5α-DHP in breast cancer cells involve the activation of plasma membrane-associated receptors and the subsequent stimulation of the MAPK signaling cascade. medkoo.com These rapid signaling events can influence a variety of cellular processes, including cell proliferation and survival. caymanchem.commedkoo.com

Functional Significance in Diverse Biological Systems (focus on cellular/molecular mechanisms in non-human models where applicable)

Research in non-human models has elucidated several key functional roles of 5α-DHP at the cellular and molecular level. Its actions are diverse, ranging from maintaining pregnancy to influencing cell proliferation and myelination.

Pregnancy Maintenance: In an equine model, 5α-DHP was identified as a potent, endogenous agonist for the progesterone receptor, capable of maintaining pregnancy even in the absence of progesterone. caymanchem.commedkoo.com This highlights its significant progestogenic activity in vivo.

Cell Proliferation and Tumorigenesis: In a murine mammary cell line (C4HD), 5α-DHP at a concentration of 1 µM was shown to increase cell proliferation. caymanchem.commedkoo.com Furthermore, in a C4HD mouse model, 5α-DHP induced tumor formation in a dose-dependent manner, an effect that could be suppressed by the 5α-reductase inhibitor finasteride. caymanchem.com

Neuroprotection and Injury Response: Levels of 5α-DHP have been observed to increase locally in the nervous system following injury. medkoo.com This has been documented in rats after spinal cord or traumatic brain injury and in mice following ischemic brain injury. medkoo.com This localized increase suggests a role in the endogenous neuroprotective response to trauma. nih.govcaymanchem.com

Myelination: Progesterone and its metabolites are known to promote the formation and repair of myelin sheaths in both the central and peripheral nervous systems. mdpi.comnih.gov In the PNS, the effects of progesterone and 5α-DHP on Schwann cell proliferation and differentiation can be mediated by their conversion to allopregnanolone, which then acts on GABA-A receptors. nih.govfrontiersin.org

Table 1: Summary of Research Findings on 5α-DHP in Non-Human Models

| Biological System/Model | Research Finding | Cellular/Molecular Mechanism | Reference |

|---|---|---|---|

| Equine Pregnancy Model | Maintains pregnancy in the absence of luteal progesterone. | Acts as a potent agonist of the nuclear progesterone receptor. | caymanchem.commedkoo.com |

| Murine Mammary Cancer Model (C4HD cells) | Increases cell proliferation and induces tumor formation. | Activation of membrane-associated receptors and the MAPK signaling pathway. | caymanchem.commedkoo.com |

| Rat Models of CNS Injury (Spinal Cord, TBI) | Local levels of 5α-DHP increase following injury. | Part of the endogenous neuroprotective response. | medkoo.com |

| Mouse Model of Social Isolation | Decreased brain levels of 5α-DHP are linked to reduced 5α-reductase expression and altered GABAergic function. | Genomic regulation of GABA-A receptor subunits and precursor for allopregnanolone. | nih.govpnas.org |

| Rat Spinal Sensory Circuit | Substance P inhibits the conversion of progesterone to 5α-DHP. | Modulation of local neurosteroidogenesis, potentially impacting nociceptive transmission. | nih.govumn.edu |

Role in Reproductive System Physiology (e.g., in specific tissues/animal models)

5α-Dihydroprogesterone (5α-DHP) plays a significant role in the physiology of the reproductive system, acting as a potent progestogen in various tissues. Its effects are particularly notable in the uterus, where it influences estrogen receptor binding and uterine contractility.

In the rat anterior pituitary and uterus, 5α-DHP has been shown to inhibit nuclear estrogen receptor binding, an action it shares with its precursor, progesterone. nih.gov This modulation of estrogen receptor activity is a key mechanism through which progestogens regulate the reproductive cycle and prepare the uterus for pregnancy.

The role of 5α-DHP in parturition is complex and appears to be species-specific. While some metabolites of progesterone are considered to have tocolytic (labor-inhibiting) effects, the direct actions of 5α-DHP on myometrial contractility during human labor are not as clearly defined as those of its isomer, 5β-dihydroprogesterone. nih.govcambridge.org However, some research suggests that 5α-DHP may prevent oxytocin binding to its receptor in human myometrium through a non-genomic interaction, which could contribute to uterine quiescence during pregnancy. oup.com

Animal models have provided further insight into the reproductive functions of 5α-DHP. In mares, 5α-DHP is considered a physiologically relevant progestogen. bioscientifica.comnih.gov It is present at significant concentrations throughout the estrous cycle, highly correlated with progesterone levels, and is believed to stimulate the uterus. bioscientifica.comnih.gov Studies in ovariectomized mares have demonstrated that 5α-DHP can stimulate endometrial responses and maintain early pregnancy, highlighting its importance in equine reproductive physiology. bioscientifica.com

The placenta is a significant site of 5α-DHP synthesis, particularly during human pregnancy. nih.gov While maternal plasma progesterone is a primary precursor, the fetus also contributes to the production of 5α-DHP. nih.gov Progesterone from the syncytiotrophoblast enters fetal circulation and is metabolized to 5α-pregnanolones, which are then returned to the placenta to be converted into 5α-DHP. nih.gov This placental production of 5α-DHP preferentially enters the maternal circulation, contributing to the high levels observed during pregnancy. nih.gov

Table 1: Research Findings on the Role of 5α-Dihydroprogesterone in Reproductive Tissues

| Tissue/Animal Model | Observed Effect of 5α-DHP | Reference |

| Rat Anterior Pituitary & Uterus | Inhibition of nuclear estrogen receptor binding | nih.gov |

| Human Myometrium | Potential prevention of oxytocin binding to its receptor | oup.com |

| Mare (Equus caballus) | Physiologically relevant progestogen, stimulates the uterus, maintains early pregnancy | bioscientifica.comnih.gov |

| Human Placenta | Significant site of synthesis, contributing to high maternal plasma levels | nih.gov |

Neuroendocrine Regulation and Neural Circuit Modulation

5α-Dihydroprogesterone is a key neurosteroid that exerts significant influence on neuroendocrine functions and modulates neural circuits, primarily through its interaction with progesterone receptors and its role as a precursor to other neuroactive steroids. wikipedia.orgnih.gov

One of the primary neuroendocrine roles of 5α-DHP is the regulation of gonadotropin release. nih.gov Along with its metabolite 3α,5α-tetrahydroprogesterone (allopregnanolone), 5α-DHP has potent progesterone-like effects on this process. nih.gov The metabolism of progesterone to 5α-DHP in neuroendocrine structures like the hypothalamus and anterior pituitary is a crucial step in mediating some of progesterone's effects on the reproductive axis. nih.gov The enzymes responsible for this conversion are under ovarian control and their activity varies with different reproductive states. nih.gov

5α-DHP and its metabolite, allopregnanolone, play a crucial role in modulating GABAergic neurotransmission. nih.govresearchgate.netnih.gov Allopregnanolone is a potent positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA. wikipedia.orgnih.gov 5α-DHP itself has a lower affinity for the GABAA receptor but acts as a precursor for allopregnanolone. wikipedia.org The synthesis of these neurosteroids within the brain influences synaptic transmission and is important for establishing normal network connectivity during development. researchgate.net Studies in mice have shown that during postnatal development of cortical neurons, a native neurosteroid tone, including 5α-DHP, influences the properties of GABAA receptor-mediated synaptic currents. researchgate.net

Furthermore, 5α-DHP can act genomically by binding to intracellular progesterone receptors, which are found in various brain regions, including the hippocampus, to regulate DNA transcription. nih.govresearchgate.net This genomic action is distinct from the non-genomic actions of its metabolite, allopregnanolone, on GABAA receptors. nih.gov This dual mechanism of action allows for both rapid, direct modulation of neuronal excitability and longer-term regulation of gene expression.

Research using animal models, such as socially isolated mice, has demonstrated the importance of 5α-DHP in the brain. nih.govpnas.org In these models, a decrease in the synthesis and levels of both 5α-DHP and allopregnanolone in the frontal cortex has been observed, which is associated with behavioral changes. nih.govpnas.org These findings suggest a role for these neurosteroids in maintaining normal brain function and responding to stress. frontiersin.org

Table 2: Neuroendocrine and Neuromodulatory Actions of 5α-Dihydroprogesterone

| Action | Mechanism | Brain Region/System | Reference |

| Gonadotropin Regulation | Progesterone-like effects | Hypothalamus, Anterior Pituitary | nih.gov |

| GABAergic Neurotransmission Modulation | Precursor to allopregnanolone, a positive allosteric modulator of GABAA receptors | Cerebral Cortex, various brain regions | nih.govresearchgate.netnih.gov |

| Gene Expression Regulation | Binds to intracellular progesterone receptors | Hippocampus, various brain regions | nih.govresearchgate.net |

| Response to Stress | Levels and synthesis are altered by stress | Frontal Cortex | nih.govpnas.orgfrontiersin.org |

Developmental Aspects of Steroidogenic Pathways and Enzyme Expression

The synthesis of 5α-dihydroprogesterone is a critical component of steroidogenic pathways, and the expression of the enzymes involved undergoes developmental regulation, particularly within the central nervous system. frontiersin.orgnih.gov Progesterone, the precursor to 5α-DHP, can be synthesized de novo in the brain by both neurons and glial cells. frontiersin.orgfrontiersin.org

The conversion of progesterone to 5α-DHP is catalyzed by the enzyme 5α-reductase. frontiersin.orgnih.govwikipedia.org Subsequently, 5α-DHP can be further metabolized to the potent neuroactive steroid allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD). frontiersin.orgnih.gov The expression and activity of these enzymes are crucial for determining the local concentrations of these neurosteroids during development.

During prenatal life, the developing central nervous system is exposed to progesterone from both the placenta and local synthesis within the fetal brain and adrenal glands. frontiersin.orgnih.gov This progesterone serves as a substrate for the synthesis of 5α-DHP and allopregnanolone, which are implicated in key developmental events such as neurogenesis, cell differentiation, and the formation of neural circuits. frontiersin.orgnih.govfrontiersin.org

Studies have shown that the expression of 5α-reductase and 3α-HSD is present in various brain regions throughout life, suggesting a continuous role for these enzymes in neurosteroid synthesis. nih.govoup.com In the human brain, the 5α-reductase-3α-HSD complex has been characterized, with evidence pointing to the exclusive activity of the type 1 isoform of 5α-reductase. nih.govoup.com Interestingly, no sex-specific differences in the activity of this enzyme complex were observed, suggesting a general role in the synthesis of neuroactive steroids rather than a specific function in reproductive control. nih.gov

The expression of these enzymes is not static and can be influenced by various factors. For instance, in the female mouse brain, the expression of the 5α-reductase type II gene is regulated by progesterone itself, indicating a feedback mechanism that can control the production of its own metabolites. nih.gov

Table 3: Key Enzymes in the Developmental Steroidogenesis of 5α-Dihydroprogesterone

| Enzyme | Function | Developmental Significance | Reference |

| 5α-reductase | Converts progesterone to 5α-dihydroprogesterone | Present in the developing and adult brain; its expression can be regulated by progesterone. | frontiersin.orgnih.govoup.comnih.gov |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Converts 5α-dihydroprogesterone to allopregnanolone | Co-localized with 5α-reductase in the brain; crucial for the synthesis of the neuroactive steroid allopregnanolone. | frontiersin.orgnih.govoup.com |

Comparative Biochemical and Physiological Studies Across Species

Comparative studies across different species reveal both conserved and unique aspects of the biochemistry and physiological roles of 5α-dihydroprogesterone. While it is a recognized metabolite of progesterone in many mammals, its prominence and specific functions can vary significantly.

In most mammals, progesterone is the primary progestogen of pregnancy. However, in some species, 5α-DHP assumes this critical role. A notable example is the elephant, where 5α-DHP, rather than progesterone, is considered the functional progestogen. researchgate.net The progesterone receptor in elephants binds 5α-DHP with a similar affinity to progesterone, a unique ligand-binding specificity. researchgate.net

Similarly, in equids (horses), 5α-DHP is a major and bioactive progestogen, particularly during pregnancy. bioscientifica.comnih.gov Studies have shown that it circulates at physiologically relevant concentrations in non-pregnant cyclic mares as well, where it is synthesized peripherally from luteal progesterone and likely exerts a progestogenic influence on the uterus. bioscientifica.comnih.gov The presence and importance of 5α-DHP in both perissodactyls (like horses) and proboscideans (elephants) suggest that horses may serve as a valuable model for understanding the reproductive endocrinology of other exotic species. bioscientifica.comnih.gov

In rodents, such as rats and mice, 5α-DHP is a principal product of progesterone metabolism in neuroendocrine tissues like the hypothalamus and anterior pituitary. nih.gov In these species, it plays a potent role in neuroendocrine functions, including the regulation of gonadotropin secretion. nih.gov Animal models of epilepsy have also demonstrated the anti-seizure effects of 5α-DHP, a property it shares with progesterone and allopregnanolone. nih.govresearchgate.net

In humans, 5α-DHP is present in various brain regions, and its concentrations fluctuate with the menstrual cycle, being significantly higher during the luteal phase in fertile women compared to postmenopausal women. nih.gov This indicates that its presence in the brain reflects ovarian steroid production. nih.gov

While 5α-DHP generally acts as a progestogen, its isomer, 5β-dihydroprogesterone, has different properties. Unlike 5α-DHP, 5β-DHP has a very weak affinity for the progesterone receptor but has been shown to be a potent tocolytic (uterine relaxant) in vitro. nih.govwikipedia.org

Table 4: Comparative Aspects of 5α-Dihydroprogesterone Across Species

| Species | Key Biochemical/Physiological Feature | Reference |

| Elephant | Functional progestogen of pregnancy, with high affinity for the progesterone receptor. | researchgate.net |

| Horse (Equine) | Major bioactive progestogen during pregnancy and present at significant levels in cyclic mares. | bioscientifica.comnih.gov |

| Rodents (Rat, Mouse) | Principal metabolite in neuroendocrine tissues, potent regulator of gonadotropin release, and possesses anti-seizure properties. | nih.govnih.govresearchgate.net |

| Human | Present in the brain with levels reflecting the menstrual cycle; significant placental production during pregnancy. | nih.govnih.gov |

Future Directions and Emerging Research Avenues for 5α Dihydroprogesterone 13c5

Integration of Omics Technologies (e.g., Steroidomics, Metabolomics, Proteomics) for Holistic Pathway Analysis

The future of steroid research lies in a systems biology approach, where "omics" technologies are integrated to provide a comprehensive view of metabolic pathways. Steroidomics, a branch of metabolomics, focuses on the global, unbiased analysis of all steroids in a biological sample. endocrine-abstracts.org In this context, 5α-Dihydroprogesterone-13C5 is a critical tool for ensuring the accuracy and precision of quantitative data.

By serving as an internal standard in mass spectrometry-based platforms (such as LC-MS/MS or GC-MS), 5α-Dihydroprogesterone-13C5 allows for the exact quantification of endogenous 5α-DHP, correcting for variations during sample preparation and analysis. endocrine-abstracts.org This accuracy is paramount for building reliable metabolomic models. Future studies will increasingly use targeted steroidomics panels, incorporating labeled standards like 5α-Dihydroprogesterone-13C5, to map the intricate network of steroidogenesis. nih.govresearchgate.net This approach will enable researchers to identify subtle shifts in steroid profiles associated with various physiological states or diseases, providing a holistic understanding of endocrine function.

Integrating this steroidomic data with proteomics (studying the enzymes involved in steroid synthesis, like 5α-reductase and 3α-hydroxysteroid dehydrogenase) and genomics will offer a multi-layered view of steroid regulation. nih.govmdpi.com For instance, researchers can correlate quantified 5α-DHP levels with the expression levels of its synthesizing enzymes to understand regulatory feedback loops in various tissues.

Table 1: Applications of 5α-Dihydroprogesterone-13C5 in Omics Technologies

| Omics Field | Application of 5α-Dihydroprogesterone-13C5 | Potential Research Outcome |

|---|---|---|

| Steroidomics | Internal standard for absolute quantification of 5α-DHP. | Creation of high-fidelity steroid hormone profiles for biomarker discovery in endocrine disorders. |

| Metabolomics | Tracer for metabolic flux analysis of the progesterone (B1679170) metabolic pathway. fiveable.mewikipedia.org | Elucidation of kinetic parameters of enzymes like 5α-reductase and mapping of metabolic bottlenecks. |

| Proteomics | Tool to validate protein quantification (e.g., enzymes) by correlating with metabolite levels. | Understanding the relationship between enzyme concentration and metabolic output in steroidogenic pathways. |

Advanced Computational Modeling and Systems Biology Approaches for Steroid Pathways

Computational modeling and systems biology offer powerful frameworks for simulating and predicting the behavior of complex biological networks like steroidogenesis. nih.gov These models rely on accurate quantitative data for parameterization and validation. Future research will utilize 5α-Dihydroprogesterone-13C5 to generate the high-quality kinetic data needed to build and refine these in silico models.

By using the labeled compound in tracer experiments, researchers can measure the rates of conversion from progesterone to 5α-DHP and its subsequent metabolism to allopregnanolone (B1667786). nih.govfiveable.me This information on metabolic flux is essential for developing dynamic models that can simulate how the pathway responds to various stimuli or perturbations, such as drug interventions or genetic mutations. wikipedia.orgnih.gov For example, a validated model of the neurosteroid pathway could predict how inhibition of the 5α-reductase enzyme would alter the balance between 5α-DHP and allopregnanolone in the brain, offering insights into therapeutic strategies for neurological disorders. researchgate.netnih.gov

Development of Novel Analytical Probes and Tracers for In Vivo and In Vitro Applications

The use of stable isotope-labeled compounds like 5α-Dihydroprogesterone-13C5 as tracers is a cornerstone of pharmacokinetic and metabolic research. nih.govmusechem.com Future applications will expand its use in more sophisticated experimental designs. In vivo studies can administer 5α-Dihydroprogesterone-13C5 to trace its distribution, metabolism, and excretion in real-time without the safety concerns associated with radioactive labels. fiveable.mewikipedia.org This allows for the differentiation between endogenously produced and exogenously administered steroids, a key advantage for studying hormone replacement or therapeutic interventions. nih.gov

In vitro applications will see its use in cell cultures, tissue slices, and organoid models to probe metabolic pathways with high precision. For example, by introducing labeled progesterone and using 5α-Dihydroprogesterone-13C5 as a standard, scientists can precisely measure the rate of 5α-DHP synthesis in specific cell types, such as neurons or Leydig cells, under various experimental conditions. nih.govnih.gov

Unraveling Complex Regulatory Networks of 5α-Dihydroprogesterone Metabolism and Action

The metabolism of 5α-DHP is tightly controlled by a network of enzymes, receptors, and feedback mechanisms. It is synthesized from progesterone by 5α-reductase and can be converted to the potent neurosteroid allopregnanolone by 3α-hydroxysteroid oxidoreductase (3α-HSOR). nih.govwikipedia.org 5α-DHP itself acts as an agonist for the progesterone receptor. wikipedia.org Understanding the dynamics of this network is a major goal for future research.

5α-Dihydroprogesterone-13C5 is essential for studies aiming to dissect this regulation. By enabling accurate measurement of 5α-DHP levels, researchers can investigate how genetic variations (e.g., SNPs in the SRD5A1 gene), hormonal signals, and pharmacological agents modulate the activity of key enzymes. mdpi.comresearchgate.net For instance, studies could explore how stress hormones impact 5α-reductase expression in the brain, leading to changes in the 5α-DHP/allopregnanolone ratio, with implications for mood and anxiety disorders. nih.govresearchgate.net

Role of Environmental Factors and Endocrine Disruptors on 5α-Dihydroprogesterone Biosynthesis and Metabolism

There is growing concern over the impact of endocrine-disrupting chemicals (EDCs) on human and animal health. youtube.com Many EDCs are known to interfere with steroid hormone synthesis and metabolism. frontiersin.orgmdpi.com Future research will focus on elucidating the precise mechanisms by which these compounds affect the 5α-DHP pathway.

Using 5α-Dihydroprogesterone-13C5 as a quantification standard, researchers can conduct highly sensitive studies to measure how exposure to specific EDCs—such as phthalates, bisphenol A (BPA), or certain pesticides—alters the production of 5α-DHP from progesterone. nih.govlongdom.org These chemicals can inhibit or modulate the activity of crucial enzymes like 5α-reductase. frontiersin.orgnih.gov Such studies are critical for assessing the risks posed by environmental contaminants and for understanding the molecular basis of their effects on reproductive and neurological health. nih.gov

Table 2: Investigating Endocrine Disruptor Effects on 5α-DHP Metabolism

| Endocrine Disruptor Class | Potential Mechanism of Action | Role of 5α-Dihydroprogesterone-13C5 |

|---|---|---|

| Phthalates | May exhibit anti-androgenic effects and inhibit 5α-reductase activity. nih.gov | Accurate quantification of reduced 5α-DHP production in exposed cell or animal models. |

| Bisphenol A (BPA) | Can interfere with various hormone receptors and steroidogenic enzymes. mdpi.comlongdom.org | Assess subtle changes in 5α-DHP steady-state levels following low-dose exposure. |

| Pesticides/Herbicides | Some compounds can alter the expression of genes involved in steroidogenesis. youtube.commdpi.com | Correlate changes in gene expression with precise measurements of 5α-DHP synthesis rates. |

Investigation of 5α-Dihydroprogesterone in Novel Experimental Models

To better understand the physiological roles of 5α-DHP, research is moving beyond traditional models. The horse, for example, has emerged as a valuable model because it utilizes 5α-DHP as a primary progestogen during pregnancy, unlike many other mammals. madbarn.comresearchgate.netmadbarn.com Studying this species can provide unique insights into the compound's biological functions.

Future research will increasingly use advanced models such as:

Organoids: Brain or endocrine gland organoids can be used to study 5α-DHP metabolism in a three-dimensional, human-relevant context.

Gene-edited models: Animals with specific knockouts or modifications of steroidogenic enzymes (e.g., 5α-reductase isoforms) will help to precisely define the role of the 5α-DHP pathway. researchgate.net

Microfluidic "organ-on-a-chip" systems: These platforms can model interactions between different organs (e.g., liver-brain axis) to study systemic steroid metabolism.

In all these sophisticated models, the ability to accurately trace and quantify metabolic pathways is crucial. 5α-Dihydroprogesterone-13C5 will serve as an essential analytical tool, enabling researchers to generate the precise data needed to validate these novel systems and extract meaningful biological insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.